molecular formula C10H10N2S B11941654 N-(2,6-Xylyl)cyanothioformamide CAS No. 115717-31-2

N-(2,6-Xylyl)cyanothioformamide

Cat. No.: B11941654
CAS No.: 115717-31-2
M. Wt: 190.27 g/mol
InChI Key: FVIWBDPRBBNAJR-UHFFFAOYSA-N
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Description

N-(2,6-Xylyl)cyanothioformamide is a thiourea derivative characterized by a cyanothioformamide group (-NHC(S)CN) attached to a 2,6-dimethylphenyl (xylyl) substituent. This compound belongs to a broader class of thioamide derivatives, which are of significant interest in medicinal and materials chemistry due to their diverse bioactivity and coordination properties.

Properties

CAS No.

115717-31-2

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

1-cyano-N-(2,6-dimethylphenyl)methanethioamide

InChI

InChI=1S/C10H10N2S/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,1-2H3,(H,12,13)

InChI Key

FVIWBDPRBBNAJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Xylyl)cyanothioformamide typically involves the reaction of 2,6-dimethylaniline with carbon disulfide and cyanogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2,6-Dimethylaniline is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarbamate.

    Step 2: The dithiocarbamate is then treated with cyanogen bromide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Xylyl)cyanothioformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.

    Substitution: The cyanothioformamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thioformamides depending on the nucleophile used.

Scientific Research Applications

N-(2,6-Xylyl)cyanothioformamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Xylyl)cyanothioformamide involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,6-Xylyl)cyanothioformamide with five structurally related 2-thioxoacetamide derivatives (compounds 9–13) reported in Molecules (2010) . These analogs share a common thioamide backbone but differ in substituents, reaction conditions, and physicochemical properties.

Table 1: Key Properties of this compound and Analogs

Compound Substituent(s) Yield (%) Melting Point (°C) Key Characterization Methods
This compound 2,6-dimethylphenyl, -CN group N/A N/A N/A
Compound 9 4-chlorobenzylidene, 4-methoxyphenyl 90 186–187 $^1$H-NMR, MS, Elemental analysis
Compound 10 1H-indol-3-ylmethylene, phenyl 83 206–207 $^1$H-NMR, MS
Compound 11 2-(4-methylphenyl)-2-oxoethylidene, phenyl 65 147–148 $^1$H-NMR, MS
Compound 12 5-nitro-2-furylmethylene, 4-fluorophenyl 53 155–156 $^1$H-NMR, MS
Compound 13 5-nitro-2-furylmethylene, 4-chlorophenyl 58 159–160 $^1$H-NMR, MS

Key Findings:

Structural Influence on Yield: Electron-withdrawing substituents (e.g., nitro groups in 12 and 13) correlate with lower yields (53–58%) compared to electron-donating groups (e.g., methoxy in 9, 90%). This suggests steric or electronic effects from substituents like the xylyl group in this compound may similarly impact synthetic efficiency . The high yield of Compound 9 (90%) is attributed to the stabilizing effect of the 4-methoxyphenyl group, which likely enhances reaction kinetics.

Melting Point Trends :

  • Bulky aromatic substituents (e.g., indole in 10 ) increase melting points (206–207°C), likely due to enhanced intermolecular π-π stacking. In contrast, less rigid substituents (e.g., oxoethylidene in 11 ) reduce melting points (147–148°C).
  • The xylyl group in the target compound, being sterically hindered, may lower its melting point relative to Compound 10 but raise it compared to Compound 11 .

Bioactivity Implications: The nitro-furyl substituents in 12 and 13 are associated with antimicrobial activity in related studies. The cyanothioformamide group in the target compound may enhance bioactivity due to the electron-deficient cyano group, which could improve binding to biological targets .

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